2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FN2O3. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-1-(2-fluoro-4-aminophenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The nitro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Uniqueness
2-Amino-1-(2-fluoro-4-nitrophenyl)ethan-1-one is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7FN2O3 |
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Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-amino-1-(2-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(12)4-10/h1-3H,4,10H2 |
InChI Key |
OLJNRCRLDKYYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)CN |
Origin of Product |
United States |
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